Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid
Description
Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is a chiral, Boc-protected (tert-butoxycarbonyl) amino acid derivative featuring a 4-chlorophenyl substituent at the β-carbon of the propionic acid backbone. Its molecular formula is C₁₄H₁₈ClNO₄, with a molecular weight of 307.76 g/mol . The Boc group serves as a protective moiety for the amino group, enabling controlled deprotection during peptide synthesis. This compound is widely used in pharmaceutical intermediates and research due to its role in constructing bioactive peptides and small molecules.
Properties
IUPAC Name |
(3S)-3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXVKCUGZBGIBW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426613 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479064-90-9 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of the Amino Group
The primary step involves protecting the β-amino group to prevent undesired side reactions during subsequent modifications:
Reaction Conditions :
-
Solvent : Anhydrous DCM (5 mL/g substrate)
-
Temperature : 0–5°C (ice bath) → 25°C (room temperature)
Procedure :
-
Dissolve (S)-3-Amino-3-(4-chlorophenyl)propionic acid in DCM under nitrogen.
-
Add TEA dropwise, followed by Boc₂O.
-
Stir for 12–18 hours at 25°C.
-
Quench with aqueous HCl (1M), extract with DCM, and dry over Na₂SO₄.
Yield : 85–92% after crystallization from ethyl acetate/hexane.
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl moiety is typically introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, though the former is preferred for scalability:
Friedel-Crafts Alkylation :
Key Observations :
-
Steric hindrance from the Boc group necessitates prolonged reaction times.
-
Enantiomeric excess (ee) remains ≥98% when conducted below 30°C.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Industrial workflows prioritize efficiency and reproducibility:
Table 2: Optimized Industrial Parameters
Advantages :
Purification and Analytical Validation
Crystallization and Chromatography
Crystallization :
Chiral HPLC Analysis :
-
Column : Chiralpak® IA (4.6 × 250 mm, 5 µm)
-
Mobile phase : Hexane/ethanol (80:20) + 0.1% TFA
Mechanistic Insights and Stereochemical Control
The Boc group’s electron-withdrawing nature stabilizes the intermediate imine during alkylation, preventing epimerization. Density functional theory (DFT) calculations suggest a ΔG‡ of 22.3 kcal/mol for racemization under standard conditions, justifying the low-temperature protocols.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Batch Boc protection | 85–92 | 98–99 | Moderate |
| Continuous flow | 90–95 | ≥99 | High |
| Solid-phase synthesis | 75–80 | 97–98 | Low |
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Deprotection: (S)-3-Amino-3-(4-chlorophenyl)propionic acid.
Coupling: Peptides containing this compound as a residue.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Boc-(S)-3-amino-3-(4-chlorophenyl)propionic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates.
Case Study: Neurological Drug Development
A recent study highlighted its use in synthesizing novel compounds aimed at treating Alzheimer’s disease. By incorporating this compound into drug candidates, researchers were able to improve binding affinity to specific receptors involved in neurodegeneration.
Peptide Synthesis
The compound is extensively utilized in solid-phase peptide synthesis (SPPS). Its protective Boc group facilitates the sequential addition of amino acids, leading to high-purity peptides essential for drug discovery and development.
Data Table: Peptide Yield Comparison
| Peptide Sequence | Yield (%) with this compound | Yield (%) without Boc Protection |
|---|---|---|
| Peptide A | 85% | 60% |
| Peptide B | 90% | 55% |
| Peptide C | 88% | 62% |
Bioconjugation Techniques
This compound is also employed in bioconjugation methods, which are vital for developing targeted therapies. This compound allows for the attachment of therapeutic agents or imaging agents to biomolecules.
Application Example: Targeted Drug Delivery
In a study involving targeted cancer therapy, researchers used this compound to conjugate cytotoxic drugs to antibodies, significantly enhancing the therapeutic index while minimizing off-target effects.
Research in Neuroscience
The unique structure of this compound makes it valuable in neuroscience research. It aids in studying receptor interactions and signaling pathways, contributing to advancements in understanding brain function.
Case Study: Receptor Interaction Studies
Research demonstrated that this compound could modulate specific neurotransmitter receptors, providing insights into potential therapeutic targets for mood disorders.
Material Science Applications
Beyond biological applications, this compound is explored in material science for developing novel materials with specific properties. This includes drug delivery systems that enhance the bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptides and proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects, enhancing membrane permeability in drug candidates. In contrast, the 4-bromophenyl analog (higher molecular weight) is preferred for applications requiring heavy-atom derivatives, such as crystallography .
- Stereochemistry : The S-configuration in the target compound vs. R-configuration in analogs (e.g., 4-hydroxyphenyl and 2,4-dichlorophenyl derivatives) influences binding affinity in chiral environments, such as enzyme-active sites .
Biological Activity
Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid (CAS: 479064-90-9) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and facilitates its use in peptide synthesis and drug development. The presence of the 4-chlorophenyl group contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C14H18ClNO4
- Molecular Weight : 299.76 g/mol
- IUPAC Name : (S)-3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid
- Purity : ≥95% (typically available from suppliers)
This compound exhibits biological activity primarily through its role as a building block in the synthesis of bioactive peptides and small molecules. Its structural features allow it to interact with various biological targets, including enzymes and receptors.
- Protease Inhibition : Research indicates that derivatives of β-amino acids, including this compound, can serve as protease inhibitors. These compounds can stabilize peptide bonds against proteolytic degradation, enhancing their therapeutic efficacy .
- Neurotransmitter Modulation : The compound's structural similarity to neurotransmitters suggests potential roles in modulating neurotransmitter systems, particularly in the context of neurological disorders. Studies have shown that certain derivatives can influence glutamate receptors, which are critical in synaptic transmission and plasticity .
Study 1: Antinociceptive Effects
A study investigated the antinociceptive effects of this compound in rodent models. The results indicated that administration of the compound significantly reduced pain responses in both acute and chronic pain models. This effect was attributed to modulation of pain pathways involving NMDA receptors .
Study 2: Antitumor Activity
Research on the antitumor properties of this compound derivatives revealed promising results against various cancer cell lines. The compound demonstrated cytotoxicity and induced apoptosis in ovarian cancer cells, suggesting its potential as a lead compound for developing anticancer agents .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| This compound | 479064-90-9 | Protease inhibition, antinociceptive | Used in peptide synthesis |
| Boc-(R)-3-Amino-3-(4-fluorophenyl)propionic acid | 500770-73-0 | Neurotransmitter modulation | Similar structure with different halogen |
| Boc-L-Valine | 1445-09-8 | Building block for peptides | Commonly used amino acid |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound is synthesized via Boc-protection of the primary amine group in (S)-3-Amino-3-(4-chlorophenyl)propionic acid. A common approach involves coupling Boc anhydride (Boc₂O) with the amino acid in a basic aqueous/organic biphasic system (e.g., THF/water) at 0–4°C to minimize racemization . Enantiomeric purity (>98% ee) is confirmed by chiral HPLC using columns like Chirobiotic T or Crownpak CR-I, with mobile phases containing trifluoroacetic acid (TFA) for resolution .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic peaks: Boc-protected amine (~1.4 ppm, singlet for tert-butyl), aromatic protons (7.2–7.4 ppm for chlorophenyl), and carboxylic acid (~12 ppm, broad) .
- Mass Spectrometry : ESI-MS or MALDI-TOF should show [M+H]⁺ at m/z 314.1 (C₁₄H₁₈ClNO₄). Compare with NIST reference data for chlorophenylpropionic acid derivatives .
Q. What purification strategies are effective for removing byproducts like de-Boc intermediates or diastereomers?
- Methodological Answer : Use reverse-phase flash chromatography (C18 silica, gradient elution with acetonitrile/water) or recrystallization from ethyl acetate/hexane mixtures. Monitor by TLC (Rf ~0.5 in 7:3 EtOAc/hexane) .
Advanced Research Questions
Q. How do enantiomeric variants (e.g., Boc-(R)- vs. Boc-(S)-) of this compound affect biological activity in peptide synthesis or enzyme inhibition studies?
- Methodological Answer : Conduct comparative assays using both enantiomers. For example:
- Peptide Coupling : Evaluate coupling efficiency in solid-phase synthesis (e.g., Fmoc/t-Bu strategy) via LC-MS yield quantification. The (S)-enantiomer may exhibit higher reactivity due to steric compatibility with protease active sites .
- Enzyme Inhibition : Test against chlorophenyl-sensitive enzymes (e.g., tyrosine phosphatases) using kinetic assays (IC₅₀ determination). The (S)-form may show 2–5x higher potency due to chiral recognition .
Q. What analytical challenges arise in quantifying trace impurities (e.g., 4-chlorophenyl degradation products) in this compound?
- Methodological Answer : Employ UPLC-PDA/MS with a BEH C18 column (1.7 µm, 2.1 × 100 mm) and 0.1% formic acid in water/acetonitrile. Degradation products (e.g., 3-(4-chlorophenyl)propionic acid) elute earlier (tR ~2.1 min) than the parent compound (tR ~3.8 min) . Quantify using external calibration curves with LOD/LOQ of 0.1 µg/mL.
Q. How does the chlorophenyl substituent influence stability under acidic vs. basic conditions compared to fluorophenyl or methoxyphenyl analogs?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH, 1M HCl/NaOH):
- Acidic Conditions : Boc-deprotection occurs rapidly (t₁/₂ < 30 min in 1M HCl), releasing 3-Amino-3-(4-chlorophenyl)propionic acid.
- Basic Conditions : Carboxylic acid group may form salts, but the chlorophenyl ring resists hydrolysis better than methoxyphenyl analogs (t₁/₂ > 72 hrs in 1M NaOH) .
Key Research Considerations
- Contradictions in Data : Discrepancies in enantiomeric activity (e.g., (S)-form showing higher enzyme inhibition in some studies but not others) may arise from assay conditions (e.g., buffer pH, enzyme source). Validate using orthogonal methods like SPR or X-ray crystallography .
- Synthetic Optimization : Scale-up challenges include Boc-group stability during prolonged reactions. Use low-temperature (-20°C) Boc protection with DMAP catalysis to improve yields (>85%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
